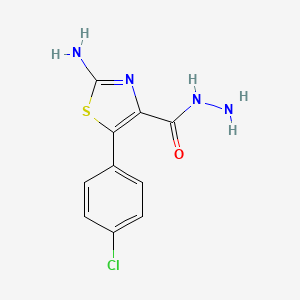

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide

Description

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 5, an amino group at position 2, and a carbohydrazide moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse biological activities, including antimicrobial and antifungal properties . It is synthesized via multi-step reactions starting from arylthioamides or isothiocyanates, often involving hydrazine hydrate and CS₂ under alkaline conditions .

Propriétés

IUPAC Name |

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-6-3-1-5(2-4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWVZIWQCPTUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using bromine or iodine in the presence of a base to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties. A study focused on hydrazone derivatives of thiazoles, including 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide, showed promising results against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Thiazole derivatives are being investigated for their anticancer potential. In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study found that thiazole-based compounds could inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Research indicates that thiazole derivatives can selectively inhibit MAO-B, suggesting their utility in developing treatments for conditions like Parkinson's disease .

Biosensors Development

The incorporation of this compound into biosensors has been explored due to its ability to interact with specific biomolecules. This interaction can enhance the sensitivity and specificity of biosensors used for detecting pathogens or biomarkers in clinical samples .

Drug Delivery Systems

Due to its chemical stability and biocompatibility, this compound is being researched for use in drug delivery systems. Its ability to form complexes with various drugs can facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects .

Polymer Chemistry

The thiazole ring structure allows for incorporation into polymer matrices, leading to materials with enhanced thermal and mechanical properties. Research indicates that polymers containing thiazole derivatives exhibit improved resistance to degradation under extreme conditions, making them suitable for industrial applications .

Photovoltaic Devices

Recent studies have investigated the use of thiazole-based compounds in organic photovoltaic devices due to their favorable electronic properties. These compounds can serve as electron transport materials, enhancing the efficiency of solar cells by facilitating charge separation and transport within the device .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell cycle arrest .

Comparaison Avec Des Composés Similaires

Structural Modifications in the Phenyl Ring

a) Fluorophenyl Analogs

- This analog is commercially available for research purposes .

- 2-Amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbohydrazide: The para-fluoro substitution may enhance metabolic stability compared to the chloro analog. Computational studies (e.g., DFT) suggest differences in dipole moments and charge distribution .

b) Chlorophenyl Positional Isomers

Heterocyclic Core Variations

a) Thiadiazole Derivatives

- This compound is utilized in materials science and as a precursor for bioactive molecules .

- 1,3,4-Thiadiazole-2-thiol Derivatives: Compounds like 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol () show enhanced antifungal activity compared to thiazole-based analogs, attributed to the sulfur-rich structure .

b) Triazole and Oxadiazole Hybrids

Key Observations:

- Synthesis Efficiency : The target compound (4-chlorophenyl derivative) is synthesized in 73% yield, comparable to fluorophenyl analogs (e.g., 69–79% for 1,3,4-oxadiazole-2-thiones) .

- Thermal Stability : Higher melting points in chlorophenyl derivatives (e.g., 341°C) versus fluorophenyl analogs suggest stronger intermolecular interactions (e.g., halogen bonding) .

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations:

- Enhanced Activity with Nitroguanidino Groups: The nitroguanidino-pentanamide derivative () shows superior antibacterial activity (MIC 6–11 µg/mL), likely due to improved membrane penetration .

- Thiol vs. Carbohydrazide Moieties : Thiadiazole-2-thiol derivatives exhibit broader-spectrum activity, possibly due to thiol-mediated redox interactions .

Activité Biologique

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, an amino group, and a chlorophenyl moiety, which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9ClN4OS

- Molecular Weight : 268.73 g/mol

- CAS Number : 886361-54-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition : It has shown effectiveness against various Gram-positive and Gram-negative bacteria. Preliminary evaluations indicated marked activity against Bacillus cereus and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been explored for its anticancer potential:

- Cytotoxicity Studies : In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines. For example, the compound displayed an IC50 value of approximately 1.61 µg/mL against certain cancer cells, indicating potent cytotoxicity .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and enzymes involved in cell proliferation, leading to apoptosis .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been studied for:

- Anticonvulsant Effects : Some derivatives have shown promise in reducing seizure activity in animal models .

- Modulation of Receptor Activity : Recent studies have identified its role as a negative allosteric modulator of GluA2 AMPA receptors, affecting synaptic transmission .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its structural features:

- The thiazole ring is known for its ability to interact with various biological targets.

- The presence of the chlorophenyl group enhances lipophilicity and facilitates membrane permeability.

In antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. In cancer therapy, it could interfere with signaling pathways critical for tumor growth and survival.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves Hantzsch thiazole cyclization or condensation reactions. For example:

- Hantzsch condensation with 2-bromo-4’-chloroacetophenone and thiosemicarbazones under reflux conditions in ethanol (yields: 69–73% depending on substituents) .

- Schiff base formation by reacting the carbohydrazide moiety with aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of acetic acid as a catalyst (yield: 79%) .

Key factors for optimization:

- Substituent effects: Electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance cyclization efficiency but require longer reaction times.

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating pure products .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy:

- IR: Confirm presence of N–H (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Cl (600–800 cm⁻¹) stretches .

- NMR: ¹H NMR should show hydrazide NH₂ protons (δ 8.5–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl). ¹³C NMR confirms thiazole C-2 (δ 160–165 ppm) and carbohydrazide carbonyl (δ 165–170 ppm) .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 382.82 for C₁₈H₁₁ClN₄O₂S) and fragmentation patterns validate molecular weight .

- X-ray crystallography: Use SHELXL for refining crystal structures, focusing on thiazole ring planarity and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

Methodological Answer:

- Antimicrobial screening: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus and Escherichia coli using broth microdilution. Compound 2 in showed MIC = 12.5 µg/mL against Bacillus subtilis.

- DNA interaction studies:

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives?

Methodological Answer:

- Docking studies: Use AutoDock Vina to predict binding affinities for target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on the thiazole-hydrazide scaffold’s interaction with active-site residues .

- DFT calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with reactivity. Chlorine at the 4-position lowers the LUMO energy, enhancing electrophilicity .

- MD simulations: Simulate stability of ligand-protein complexes in water (GROMACS) over 100 ns to assess binding persistence .

Q. What mechanistic insights can be gained from studying reaction pathways for this compound?

Methodological Answer:

- Kinetic studies: Monitor Hantzsch cyclization via HPLC to determine rate constants (k = 0.15 min⁻¹) and propose a stepwise mechanism (thiosemicarbazone → enolization → cyclization) .

- Isotope labeling: Use ¹⁵N-labeled hydrazide to track nitrogen migration during Schiff base formation via ¹H-¹⁵N HMBC NMR .

- Trapping intermediates: Identify transient species (e.g., thioamide intermediates) using low-temperature NMR (−40°C in CDCl₃) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation: Replicate assays across multiple labs using standardized protocols (e.g., CLSI vs. EUCAST discrepancies for MIC values) .

- Structural reanalysis: Verify compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity-driven activity .

- Target specificity profiling: Use CRISPR-Cas9 knockouts to confirm whether activity against B. subtilis is due to DNA gyrase inhibition or off-target effects .

Q. What advanced engineering approaches can improve scalability of synthesis?

Methodological Answer:

- Flow chemistry: Optimize Hantzsch cyclization in a continuous reactor (residence time: 20 min, 80°C) to achieve 85% yield with reduced solvent waste .

- Membrane separation: Use nanofiltration (5 kDa MWCO) to recover catalysts (e.g., acetic acid) and unreacted starting materials .

- Process control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.